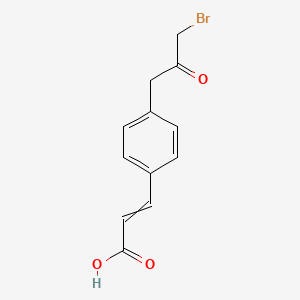
(E)-3-(4-(3-Bromo-2-oxopropyl)phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-(3-Bromo-2-oxopropyl)phenyl)acrylic acid is an organic compound with a complex structure that includes a bromine atom, a ketone group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(3-Bromo-2-oxopropyl)phenyl)acrylic acid typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the acrylic acid moiety through a series of reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-(3-Bromo-2-oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-(3-Bromo-2-oxopropyl)phenyl)acrylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(4-(3-Bromo-2-oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The bromine atom and ketone group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate biological pathways and enzyme activities, leading to various effects depending on the context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but differs in its overall structure and functional groups.
2-Bromo-3,3,3-trifluoropropene: Another brominated compound with different applications and reactivity.
Uniqueness
(E)-3-(4-(3-Bromo-2-oxopropyl)phenyl)acrylic acid is unique due to its combination of a bromine atom, a ketone group, and an acrylic acid moiety. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Further studies on its properties and applications will continue to uncover new uses and benefits of this compound.
Properties
Molecular Formula |
C12H11BrO3 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
3-[4-(3-bromo-2-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H11BrO3/c13-8-11(14)7-10-3-1-9(2-4-10)5-6-12(15)16/h1-6H,7-8H2,(H,15,16) |
InChI Key |
QTRORPMFKQQECZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CBr)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















